2-溴-4-(三氟甲基)苯乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

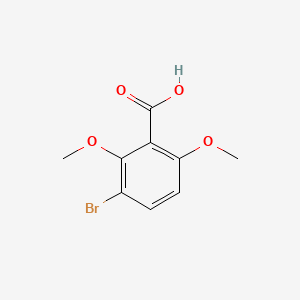

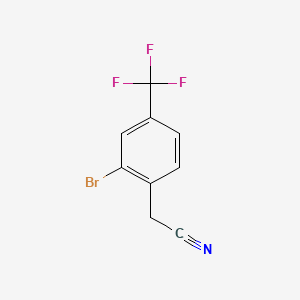

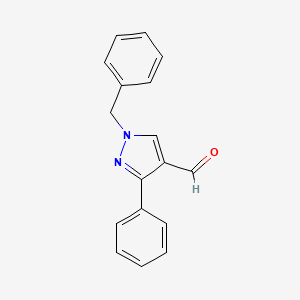

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This structure makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of related trifluoromethylated phenylacetonitriles has been explored in the literature. For instance, the synthesis of α-(trifluoromethyl)phenylacetonitrile was achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone . This method provides a pathway to synthesize compounds with similar structural motifs to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids indicates the potential for halogenation reactions to be used in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile has been determined through crystallography. For example, the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, which shares the bromo and trifluoromethyl substituents, was found to crystallize in the orthorhombic space group with significant intermolecular interactions . These findings can provide insights into the molecular geometry and potential stacking interactions of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been extensively studied. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile suggests that brominated phenyl compounds can participate in electron transfer mechanisms . Moreover, the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which resulted in the formation of a trimeric compound, highlights the potential for unusual reactivity patterns in compounds with similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile can be inferred from studies on related compounds. For example, the use of trifluoromethanesulfonic acid in acetonitrile for Friedel-Crafts alkylations indicates that the acetonitrile solvent can facilitate reactions involving trifluoromethylated compounds . Additionally, the electrogenerated base-promoted synthesis of nanoparticles suggests that compounds with trifluoromethyl groups can be involved in the formation of novel materials with unique properties .

科学研究应用

化学反应性和表征

- 该化合物显示出异常的反应性,导致形成一个三聚化合物,失去了三个氟原子,由Stazi等人(2010年)进行了研究(Stazi et al., 2010)。

电化学性质

- Shainyan和Danilevich(2006年)的研究探讨了各种芳香化合物的电化学氟化,包括与苯乙腈和衍生物相关的转化(Shainyan & Danilevich, 2006)。

反应机理

- Boeini和Mobin(2011年)报告了2-溴-2-苯乙腈衍生物反应中出现3,5-二芳基-1,2,4-噻二唑的意外形成,展示了该化合物的多功能反应性(Boeini & Mobin, 2011)。

衍生物分析中的应用

- Ingalls等人(1984年)描述了相关化合物4'-溴苯乙酰三氟甲磺酸酯在制备羧酸衍生物用于色谱分析中的应用,突出了在分析化学中的潜在应用(Ingalls et al., 1984)。

杀虫和杀螨活性

- Liu等人(2012年)合成了2-芳基吡咯衍生物,包括与2-溴-4-(三氟甲基)苯乙腈结构相关的化合物,并评估了它们的杀虫和杀螨活性(Liu et al., 2012)。

相转移催化

- Thompson和Reeves(1983年)研究了涉及苯乙腈的相转移催化,这种方法可能适用于2-溴-4-(三氟甲基)苯乙腈(Thompson & Reeves, 1983)。

立体位阻研究

- Schlosser等人(2006年)研究了三氟甲基基团在各种化学反应中传递立体位阻的作用,这可能有助于理解涉及2-溴-4-(三氟甲基)苯乙腈的反应(Schlosser et al., 2006)。

作用机制

安全和危害

属性

IUPAC Name |

2-[2-bromo-4-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUZTTSDBHOIAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380930 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474024-36-7 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)

![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)